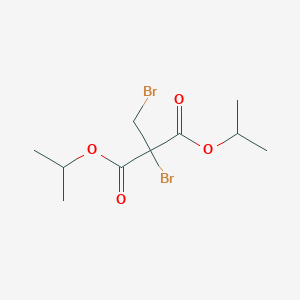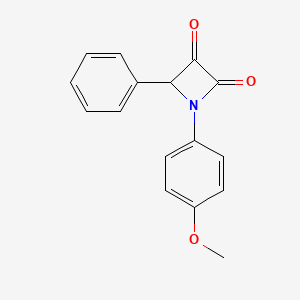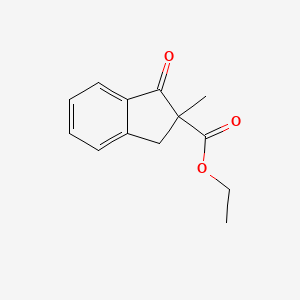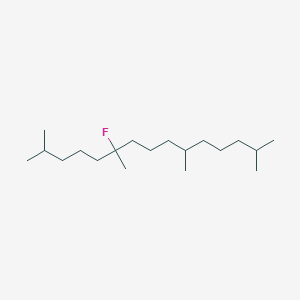![molecular formula C10H9BrO B14363070 Benzene, [(4-bromo-2-butynyl)oxy]- CAS No. 90772-50-2](/img/structure/B14363070.png)
Benzene, [(4-bromo-2-butynyl)oxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, [(4-bromo-2-butynyl)oxy]- is an organic compound with the molecular formula C10H9BrO It features a benzene ring substituted with a 4-bromo-2-butynyl group through an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, [(4-bromo-2-butynyl)oxy]- typically involves the reaction of 4-bromo-2-butyne with phenol in the presence of a base. The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the bromoalkyne, resulting in the formation of the ether linkage .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Benzene, [(4-bromo-2-butynyl)oxy]- can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromo group can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to introduce functional groups at the benzylic position.
Reduction: The triple bond in the butynyl group can be reduced to a double or single bond.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are common.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used, such as phenols or amines.
Oxidation: Products include benzoic acid derivatives.
Reduction: Products include alkenes or alkanes, depending on the extent of reduction.
Scientific Research Applications
Benzene, [(4-bromo-2-butynyl)oxy]- has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene, [(4-bromo-2-butynyl)oxy]- involves its interaction with various molecular targets. The bromo group can participate in nucleophilic substitution reactions, while the butynyl group can undergo addition reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing structures .
Comparison with Similar Compounds
Similar Compounds
Benzene, (4-bromobutoxy)-: Similar structure but with a saturated butyl group instead of the butynyl group.
Phenoxybutyl bromide: Another ether with a different substitution pattern.
Uniqueness
Benzene, [(4-bromo-2-butynyl)oxy]- is unique due to the presence of the triple bond in the butynyl group, which provides additional reactivity and potential for further functionalization compared to similar compounds .
Properties
| 90772-50-2 | |
Molecular Formula |
C10H9BrO |
Molecular Weight |
225.08 g/mol |
IUPAC Name |
4-bromobut-2-ynoxybenzene |
InChI |
InChI=1S/C10H9BrO/c11-8-4-5-9-12-10-6-2-1-3-7-10/h1-3,6-7H,8-9H2 |
InChI Key |
KTJBGSVFWIYEOM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC#CCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



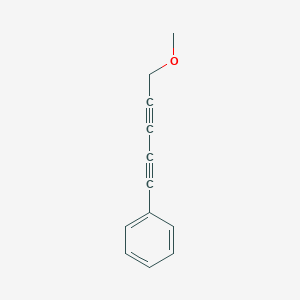
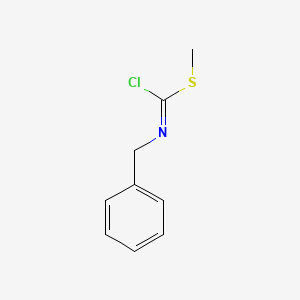

![3-{[2-(2-Methoxynaphthalen-1-yl)-1,3-thiazolidin-3-yl]methyl}pyridine](/img/structure/B14363000.png)
